3-(Tert-butyl)-4-propoxybenzaldehyde
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Overview
Description
3-(Tert-butyl)-4-propoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a tert-butyl group at the third position, a propoxy group at the fourth position, and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-propoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate to introduce the tert-butyl group. This is followed by the etherification of the resulting intermediate with propyl bromide to form the propoxy group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation. Catalysts such as palladium or copper may be employed to facilitate the reactions under milder conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Tert-butyl)-4-propoxybenzoic acid.
Reduction: 3-(Tert-butyl)-4-propoxybenzyl alcohol.
Substitution: 3-(Tert-butyl)-4-propoxy-2-nitrobenzaldehyde (nitration product).
Scientific Research Applications
3-(Tert-butyl)-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-4-propoxybenzaldehyde involves its interaction with specific molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butyl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
3-(Tert-butyl)-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
3-(Tert-butyl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.
Uniqueness
3-(Tert-butyl)-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
3-tert-butyl-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADHVZDFUGVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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